Technical Monograph: Physicochemical Profiling of Saccharin N-Acetic Acid Isopropyl Ester
Technical Monograph: Physicochemical Profiling of Saccharin N-Acetic Acid Isopropyl Ester
Executive Summary
Saccharin N-acetic acid isopropyl ester (CAS: 76508-37-7) is a specialized heterocyclic ester primarily recognized in pharmaceutical development as Piroxicam Impurity F .[1][2][3][4] Beyond its role as a critical quality attribute (CQA) marker in the synthesis of oxicam-class NSAIDs, the compound serves as a model for N-substituted benzisothiazole prodrugs. Its physicochemical profile is characterized by moderate lipophilicity, specific hydrolytic susceptibility, and a distinct crystalline habit, making it a valuable reference standard for impurity profiling and a scaffold for protease inhibitor design.
Chemical Identity & Structural Characterization[2][5][6]
The compound consists of a saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core N-alkylated with an isopropyl acetate moiety. Unlike the acidic parent saccharin (pKa ~1.6), this derivative is a neutral ester.
| Parameter | Data |
| IUPAC Name | Propan-2-yl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate |
| Common Name | Saccharin N-acetic acid isopropyl ester; Piroxicam Impurity F |
| CAS Number | 76508-37-7 |
| Molecular Formula | C₁₂H₁₃NO₅S |
| Molecular Weight | 283.30 g/mol |
| SMILES | CC(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
| InChI Key | YKCQHUPTHHPHGX-UHFFFAOYSA-N |
Physicochemical Properties Profile
Solid-State Properties
The compound typically crystallizes as a white to off-white solid. Its melting point is a critical purity indicator, distinct from the ethyl ester analog (mp 106–108 °C) and the free acid (mp 150–152 °C).
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Melting Point: 119–121 °C (Recrystallized from Isopropanol)
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Physical Form: Crystalline powder
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Polymorphism: Potential for polymorphism exists due to the flexible ester linkage and rigid bicyclic core, though the monoclinic form is thermodynamically favored in alcohol recrystallization.
Solution & Transport Properties
Understanding the lipophilicity of this ester is vital for chromatographic separation and predicting membrane permeability.
| Property | Value / Range | Significance |
| LogP (Predicted) | 1.4 – 1.8 | Moderate lipophilicity; ensures good retention on C18 HPLC columns. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic ester group limits aqueous solubility compared to Saccharin Na. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane. |
| pKa | Non-ionizable | The N-substitution removes the acidic proton of saccharin. |
Chemical Stability & Reactivity
As an ester, the molecule is susceptible to hydrolysis, a pathway that defines its degradation profile in stability studies.
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Hydrolytic Stability: Stable in solid state. In solution, it undergoes base-catalyzed hydrolysis to form Saccharin-N-acetic acid and Isopropanol .
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Thermal Stability: Stable up to melting point; degrades >200 °C with loss of SO₂ (extrusion).
Synthesis & Manufacturing Context
In the context of drug development, this compound often arises during the synthesis of Piroxicam or Sudoxicam when isopropanol is used as a solvent or reagent, leading to transesterification or direct alkylation side reactions.
Synthetic Pathway (N-Alkylation)
The primary synthesis involves the nucleophilic substitution of sodium saccharin with isopropyl chloroacetate.
Reaction Scheme: Sodium Saccharin + Isopropyl Chloroacetate → Product + NaCl
Visualization of Synthesis Logic
The following diagram illustrates the bimolecular nucleophilic substitution (S_N2) mechanism and the competing hydrolysis pathway.
Figure 1: Synthetic route via N-alkylation of saccharin, showing the primary SN2 pathway and potential hydrolytic degradation.
Experimental Protocols
Synthesis Procedure (Lab Scale)
Note: This protocol is designed for the generation of analytical standards.
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Reagents: Sodium Saccharin (20.5 g, 0.1 mol), Isopropyl Chloroacetate (15.0 g, 0.11 mol), DMF (50 mL).
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Reaction: Combine reactants in a round-bottom flask. Heat to 80–90 °C with vigorous stirring for 4 hours.
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Work-up: Pour the hot reaction mixture into ice-cold water (300 mL). The product will precipitate as a white solid.
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Purification: Filter the solid. Recrystallize from boiling isopropanol to remove unreacted saccharin and trace halo-esters.
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Drying: Dry in a vacuum oven at 50 °C for 6 hours.
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Yield: Expected yield 75–85%.
Hydrolytic Stability Assay
To validate the ester's stability for analytical method development:
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Preparation: Dissolve 10 mg of the ester in 10 mL Acetonitrile.
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Stress Condition: Add 10 mL of 0.1 N NaOH.
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Monitoring: Incubate at ambient temperature. Aliquot at t=0, 1h, 4h.
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Analysis: Analyze via HPLC (C18 column, Water/ACN gradient).
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Observation: Monitor the disappearance of the ester peak (RT ~8-10 min) and appearance of the Saccharin-N-acetic acid peak (RT ~2-4 min).
Biological Relevance & Prodrug Potential[10][11]
While primarily an impurity standard, the structure represents a "soft drug" scaffold. The ester linkage renders the molecule lipophilic enough to cross biological membranes, after which plasma esterases can cleave the isopropyl group to release the polar N-acetic acid derivative.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic fate in plasma, illustrating the conversion from lipophilic ester to polar acid.
References
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Angene Chemical. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) (Piroxicam Impurity F) - Product Analysis. Retrieved from
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ChemicalBook. (n.d.). Saccharin N-(2-Acetic Acid Isopropyl Ester) Properties and Supplier Data. Retrieved from
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PubChem. (2025).[5][6] Compound Summary: Saccharin N-acetic acid derivatives. National Library of Medicine. Retrieved from
- Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (Contextual reference for Piroxicam synthesis and impurity profiling).
- European Pharmacopoeia. (2024). Piroxicam Monograph: Impurity Standards.
Sources
- 1. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [m.chemicalbook.com]
- 2. 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide | C12H13NO5S | CID 4519624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saccharin N-(2-Acetic Acid Isopropyl Ester)(Piroxicam Impurity F) CAS#: 76508-37-7 [m.chemicalbook.com]
- 4. angenesci.com [angenesci.com]
- 5. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | CID 818753 - PubChem [pubchem.ncbi.nlm.nih.gov]
